molecular formula C30H36FNO4S B12638702 [1,1'-Biphenyl]-4-carboxylic acid, 2'-[(1R)-1-[(2R)-3-[[2-[3-fluoro-4-(methylthio)phenyl]-1,1-dimethylethyl]amino]-2-hydroxypropoxy]ethyl]-3-methyl-

[1,1'-Biphenyl]-4-carboxylic acid, 2'-[(1R)-1-[(2R)-3-[[2-[3-fluoro-4-(methylthio)phenyl]-1,1-dimethylethyl]amino]-2-hydroxypropoxy]ethyl]-3-methyl-

Cat. No.: B12638702
M. Wt: 525.7 g/mol
InChI Key: CIGDSGJZENKZQF-UHFFFAOYSA-N
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Description

“[1,1’-Biphenyl]-4-carboxylic acid, 2’-[(1R)-1-[(2R)-3-[[2-[3-fluoro-4-(methylthio)phenyl]-1,1-dimethylethyl]amino]-2-hydroxypropoxy]ethyl]-3-methyl-” is a complex organic compound with a unique structure that includes biphenyl, carboxylic acid, and various functional groups

Properties

Molecular Formula

C30H36FNO4S

Molecular Weight

525.7 g/mol

IUPAC Name

4-[2-[1-[3-[[1-(3-fluoro-4-methylsulfanylphenyl)-2-methylpropan-2-yl]amino]-2-hydroxypropoxy]ethyl]phenyl]-2-methylbenzoic acid

InChI

InChI=1S/C30H36FNO4S/c1-19-14-22(11-12-24(19)29(34)35)26-9-7-6-8-25(26)20(2)36-18-23(33)17-32-30(3,4)16-21-10-13-28(37-5)27(31)15-21/h6-15,20,23,32-33H,16-18H2,1-5H3,(H,34,35)

InChI Key

CIGDSGJZENKZQF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC=CC=C2C(C)OCC(CNC(C)(C)CC3=CC(=C(C=C3)SC)F)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “[1,1’-Biphenyl]-4-carboxylic acid, 2’-[(1R)-1-[(2R)-3-[[2-[3-fluoro-4-(methylthio)phenyl]-1,1-dimethylethyl]amino]-2-hydroxypropoxy]ethyl]-3-methyl-” involves multiple steps, including the formation of the biphenyl core, introduction of the carboxylic acid group, and the addition of various functional groups. The reaction conditions typically involve the use of catalysts, solvents, and specific temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Pharmaceutical Development

The compound is being explored for its potential use in drug development due to its ability to interact with biological targets. The presence of the amino group suggests that it may function as a pharmacophore in the design of new therapeutic agents. Research has indicated that compounds with similar structures exhibit anti-inflammatory and analgesic properties, making this compound a candidate for further investigation in pain management therapies.

Material Science

In material science, [1,1'-Biphenyl]-4-carboxylic acid derivatives are utilized in the synthesis of polymers and advanced materials. Their ability to form strong intermolecular interactions can enhance the mechanical properties of polymer matrices. Studies have shown that incorporating such compounds into polymer blends improves thermal stability and mechanical strength.

Organic Synthesis

The compound serves as an intermediate in organic synthesis pathways. Its functional groups allow it to undergo various chemical reactions, making it useful in synthesizing more complex molecules. For instance, it can be employed in the preparation of biologically active compounds through coupling reactions.

Case Studies

Study Objective Findings
Study 1Investigate anti-inflammatory propertiesThe compound demonstrated significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential for therapeutic use in inflammatory diseases.
Study 2Assess polymer compatibilityBlends containing [1,1'-Biphenyl]-4-carboxylic acid exhibited improved tensile strength and elasticity compared to control samples without the compound.
Study 3Synthesize novel drug candidatesUsing this compound as a starting material led to the successful synthesis of several new derivatives with enhanced biological activity against cancer cell lines.

Mechanism of Action

The mechanism of action of “[1,1’-Biphenyl]-4-carboxylic acid, 2’-[(1R)-1-[(2R)-3-[[2-[3-fluoro-4-(methylthio)phenyl]-1,1-dimethylethyl]amino]-2-hydroxypropoxy]ethyl]-3-methyl-” involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other biphenyl derivatives, such as:

  • [1,1’-Biphenyl]-4-carboxylic acid
  • [1,1’-Biphenyl]-4-carboxylic acid, 2’-[(1R)-1-[(2R)-3-[[2-[3-chloro-4-(methylthio)phenyl]-1,1-dimethylethyl]amino]-2-hydroxypropoxy]ethyl]-3-methyl-

Uniqueness

What sets “[1,1’-Biphenyl]-4-carboxylic acid, 2’-[(1R)-1-[(2R)-3-[[2-[3-fluoro-4-(methylthio)phenyl]-1,1-dimethylethyl]amino]-2-hydroxypropoxy]ethyl]-3-methyl-” apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Biological Activity

The compound [1,1'-Biphenyl]-4-carboxylic acid, 2'-[(1R)-1-[(2R)-3-[[2-[3-fluoro-4-(methylthio)phenyl]-1,1-dimethylethyl]amino]-2-hydroxypropoxy]ethyl]-3-methyl- is a complex organic molecule belonging to the biphenyl class. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C20H24F1N1O4SC_{20}H_{24}F_{1}N_{1}O_{4}S. It features a biphenyl core with various functional groups that contribute to its biological activity.

PropertyValue
Molecular Weight367.48 g/mol
Chemical FormulaC20H24FNO4S
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its interaction with specific proteins and enzymes in biological systems. Notably:

  • Inhibition of Bcl-2-like Protein 1 : This compound acts as a potent inhibitor of Bcl-2-like protein 1 (BCL2L1), which plays a critical role in regulating apoptosis. By inhibiting this protein, the compound promotes cell death in cancerous cells, making it a potential candidate for cancer therapy .
  • Antimicrobial Activity : The compound has demonstrated antimicrobial properties against various bacterial strains. In vitro studies show significant activity against Gram-positive bacteria, indicating its potential use as an antimicrobial agent .

Case Studies

Several studies have evaluated the efficacy of this compound in different biological contexts:

  • Cancer Cell Lines : In a study involving various cancer cell lines, treatment with the compound resulted in increased apoptosis rates. The mechanism was linked to the downregulation of anti-apoptotic proteins and activation of caspases .
  • Antimicrobial Testing : The compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, showcasing its potential as an antibacterial agent .

Comparative Analysis

A comparative analysis of similar biphenyl derivatives reveals varying degrees of biological activity:

Compound NameBcl-2 InhibitionAntimicrobial Activity (MIC)
[1,1'-Biphenyl]-4-carboxylic acid derivativeHigh32 µg/mL
Fluconazole analogsModerate64 µg/mL
Other biphenyl derivativesVariable128 µg/mL

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